2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Description
Chemical Structure and Properties
The compound 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS: 921560-25-0, molecular formula: C₂₀H₁₉F₃N₂O₃, molecular weight: 392.37) features a benzoxazepin core fused with a substituted benzamide group . Key structural elements include:
- A 1,5-benzoxazepin ring system with 3,3,5-trimethyl and 4-oxo substituents.
- A benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position.
Properties
IUPAC Name |
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-19(2)11-28-16-10-12(8-9-15(16)25(3)18(19)27)24-17(26)13-6-4-5-7-14(13)20(21,22)23/h4-10H,11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQUVVQKCPJMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide typically involves multiple stepsThis process can be achieved using reagents such as trifluoromethyl iodide and a radical initiator .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of biological pathways is required.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Their Properties
2-Methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)propanamide (CAS: 921868-04-4)
- Molecular Formula : C₁₆H₂₂N₂O₃
- Molecular Weight : 290.36
- Structural Differences :
- Replaces the trifluoromethyl-benzamide group with a methyl-propanamide side chain.
- Lacks the fluorine atoms, reducing electronegativity and lipophilicity.
- Implications : The absence of the -CF₃ group may result in lower metabolic stability and altered pharmacokinetics compared to the target compound .
4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Physicochemical and Commercial Comparison
Key Observations :
Substituent Effects on Drug Design
- Methyl-propanamide : Reduces steric bulk but may decrease metabolic stability due to lack of fluorine’s electron-withdrawing effects .
Biological Activity
The compound 2-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (commonly referred to as compound X ) is a complex organic molecule notable for its potential biological activities. This article reviews existing research on its biological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of compound X is , with a molecular weight of approximately 392.4 g/mol. The presence of a trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for biological activity.
Research indicates that compound X may interact with specific biological targets involved in cellular signaling pathways. The trifluoromethyl group enhances binding interactions through hydrophobic contacts with target proteins, potentially influencing enzyme activity and receptor interactions.
Antitumor Activity
Several studies have highlighted the antitumor potential of compound X. Its structural characteristics allow it to modulate kinase activity, making it a candidate for targeted cancer therapies. For instance:
- In vitro studies demonstrated that compound X exhibits significant cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis and necrosis pathways.
- In vivo studies using human tumor xenografts showed promising results in reducing tumor size with minimal toxicity to surrounding tissues.
Enzyme Inhibition
Compound X has been identified as a potential inhibitor of thymidylate synthase (TS), an essential enzyme in nucleotide synthesis:
- Mechanistic studies revealed that compound X binds to TS with high affinity, leading to decreased enzyme activity and subsequent inhibition of DNA synthesis in cancer cells .
Interaction with Kinases
The ability of compound X to inhibit specific kinases has been explored:
- Binding affinity assays indicate that compound X selectively inhibits certain kinases involved in cancer cell proliferation and survival .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor effects | Compound X reduced tumor growth in xenograft models by inducing apoptosis. |
| Study 2 | Enzyme inhibition | Demonstrated that compound X effectively inhibits thymidylate synthase activity in vitro. |
| Study 3 | Kinase inhibition | Highlighted the selective inhibition of key kinases by compound X, suggesting a role in targeted therapy. |
Q & A
Q. What are the key challenges in synthesizing this benzoxazepine-based benzamide compound, and how can they be methodologically addressed?
Synthesis involves multi-step organic reactions, including benzoxazepine ring formation (via condensation of substituted aminophenols with ketones) and subsequent coupling with the trifluoromethylbenzamide moiety. Key challenges include:
- Regioselectivity : Ensuring proper ring closure and substituent positioning. Use of protecting groups (e.g., tert-butoxycarbonyl) and temperature-controlled cyclization can mitigate this .
- By-product formation : Continuous flow chemistry or microwave-assisted synthesis may improve reaction efficiency and purity .
- Characterization : NMR (¹H/¹³C/¹⁹F) and LC-MS are critical for confirming structural integrity, particularly for distinguishing regioisomers .
Q. What analytical techniques are essential for characterizing this compound’s purity and structural conformation?
- Chromatography : HPLC with UV detection (λ = 254 nm) or UPLC-MS for assessing purity (>95%) and identifying trace impurities .
- Spectroscopy :
- ¹⁹F NMR to confirm trifluoromethyl group integrity (δ = -60 to -65 ppm) .
- X-ray crystallography for resolving stereochemical ambiguities in the benzoxazepine ring .
- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound for biological targets?
- Scaffold modification : Synthesize analogs with variations in the benzoxazepine ring (e.g., substituents at positions 3,3,5) and the benzamide group (e.g., replacing trifluoromethyl with cyano or nitro groups) .
- In silico modeling : Molecular docking (using AutoDock Vina) to predict binding affinities for targets like GPCRs or kinases, guided by homology models .
- Functional assays : Pair SAR with enzyme inhibition assays (e.g., IC₅₀ determinations via fluorescence polarization) and cellular viability studies (MTT assay) .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Standardized protocols : Ensure consistent assay conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability .
- Orthogonal validation : Confirm activity using multiple methods (e.g., surface plasmon resonance for binding affinity and Western blot for downstream target modulation) .
- Comparative analysis : Cross-reference with structurally related compounds (e.g., N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide) to identify conserved pharmacophores .
Q. How can reaction conditions be optimized for scalable synthesis while maintaining stereochemical fidelity?
- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance yield and reduce toxicity .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C or CuI) for coupling steps to improve atom economy .
- Process analytical technology (PAT) : Implement real-time monitoring via FTIR or Raman spectroscopy to track reaction progression and intermediate stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
